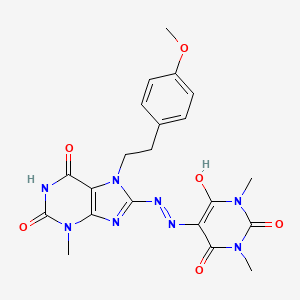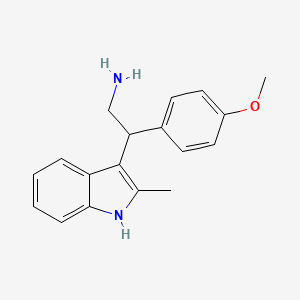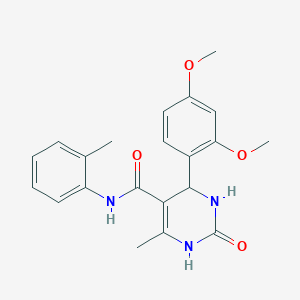
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, also known as IBOP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain enzymes in the body.
Mecanismo De Acción
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride inhibits sEH activity by covalently binding to the enzyme's active site. This prevents the enzyme from metabolizing fatty acids and leads to an increase in the levels of certain fatty acid metabolites, such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Biochemical and Physiological Effects:
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing inflammation, and protecting against ischemic injury. These effects are likely due to the increase in EET levels resulting from sEH inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its specificity for sEH inhibition. This allows researchers to study the specific effects of sEH inhibition without interfering with other enzymes or pathways. However, one limitation is that 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can covalently bind to other proteins and molecules in addition to sEH. This can lead to non-specific effects and off-target effects.
Direcciones Futuras
There are several future directions for research on 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. Another area of interest is the investigation of the therapeutic potential of sEH inhibition in various disease models, including hypertension, inflammation, and cancer. Additionally, further studies are needed to elucidate the long-term effects of sEH inhibition and to identify any potential side effects or toxicity.
Métodos De Síntesis
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process that involves the reaction of isobutyraldehyde with hydrazine hydrate to form 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. This compound is then reacted with chlorosulfonic acid to yield 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been used as a pharmacological tool to study the role of certain enzymes in the body, particularly the enzyme soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and cancer. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit sEH activity, which has potential therapeutic implications for these diseases.
Propiedades
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-9(2)5-15-6-12(19(13,16)17)11(14-15)8-18-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWOIUURBGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)
